h-Glu-ala-leu-phe-gln-pNA, also known as H-Glu-Ala-Leu-Phe-Gln-p-nitroanilide, is a synthetic peptide that plays a significant role in biochemical research, particularly in the study of protease activity and antiviral drug development. This compound is a substrate for the 3C protease of the human rhinovirus-14, making it crucial for understanding viral replication mechanisms and developing potential therapeutic inhibitors.
h-Glu-ala-leu-phe-gln-pNA is classified as a peptide and is synthesized through solid-phase peptide synthesis (SPPS). It is primarily utilized in laboratory settings for its ability to serve as a substrate in protease assays and antiviral drug screening. The compound is derived from a sequence of amino acids: glutamic acid, alanine, leucine, phenylalanine, and glutamine, linked to p-nitroaniline, which acts as a chromogenic reporter group.
The synthesis of h-Glu-ala-leu-phe-gln-pNA typically follows the solid-phase peptide synthesis method. This process involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Each coupling reaction must be monitored to confirm complete conversion before proceeding to the next step.
h-Glu-ala-leu-phe-gln-pNA has a well-defined molecular structure characterized by its specific sequence of amino acids linked to p-nitroaniline. The molecular formula for this compound is C₁₄H₁₈N₄O₈S, with a molecular weight of approximately 358.38 g/mol. The structure can be represented as follows:
This structure allows for specific interactions with proteases, facilitating hydrolysis reactions essential for biochemical assays.
h-Glu-ala-leu-phe-gln-pNA undergoes hydrolysis reactions catalyzed by the 3C protease of human rhinovirus-14. The primary reaction involves the cleavage of the peptide bond between glutamine and p-nitroaniline, resulting in the release of p-nitroaniline as a product:
The optimal conditions for this reaction include:
The mechanism of action for h-Glu-ala-leu-phe-gln-pNA involves its role as a substrate for the 3C protease. Upon binding to the enzyme, the peptide undergoes hydrolysis at specific sites, which is critical for viral protein maturation and replication.
The hydrolysis reaction represents an essential step in the viral life cycle, allowing researchers to measure protease activity quantitatively. This interaction provides insights into how viral proteins are processed during infection .
h-Glu-ala-leu-phe-gln-pNA typically appears as a white to off-white powder. It is soluble in water and other polar solvents, which facilitates its use in various biochemical assays.
The compound's stability can be influenced by factors such as temperature and pH. It is crucial to store h-Glu-ala-leu-phe-gln-pNA under controlled conditions to maintain its integrity for experimental use.
Relevant data includes:
h-Glu-ala-leu-phe-gln-pNA has several significant applications in scientific research:
These applications make h-Glu-ala-leu-phe-gln-pNA an invaluable tool in virology and drug discovery research.
The systematic name H-Glu-Ala-Leu-Phe-Gln-pNA follows conventional peptide nomenclature:
Structurally, the molecule comprises two functional domains:
Table 1: Structural Features of H-Glu-Ala-Leu-Phe-Gln-pNA
Component | Chemical Characteristics | Role |
---|---|---|
Peptide backbone | Glu₁-Ala₂-Leu₃-Phe₄-Gln₅ | Protease recognition/specificity |
C-terminal modifier | para-Nitroanilide (pNA) | Chromogenic reporter; enables UV-Vis detection upon hydrolysis |
Salt form | Typically supplied as trifluoroacetate salt (C₃₄H₄₆N₈O₁₀·C₂HF₃O₂) [2] [5] | Enhances solubility and stability |
Molecular weight | 726.79 g/mol (free peptide); 840.81 g/mol (trifluoroacetate salt) [2] [10] | Critical for molarity calculations in assays |
The trifluoroacetate salt form (C₃₄H₄₆N₈O₁₀·C₂HF₃O₂) is commercially standardized due to stability requirements, with strict storage at ≤ -10°C to prevent degradation [2] [5].
The sequence Glu-Ala-Leu-Phe-Gln is engineered to mimic natural cleavage sites in viral polyproteins and endogenous substrates:
Table 2: Protease Targets and Kinetic Parameters
Protease Target | Biological Context | Application of Substrate |
---|---|---|
Chiba virus 3C-like protease | Viral replication in Caliciviridae family | Quantifying protease activity/inhibition [3] |
Human rhinovirus (HRV-14) | Cleaves host cell proteins | Studying viral polyprotein processing [4] |
Subtilisin BPN′ (engineered) | Bacterial serine protease | Phage display inhibitor screening [8] |
Biochemically, the peptide’s stability under assay conditions and predictable cleavage kinetics make it indispensable for in vitro protease characterization. The Gln-pNA bond hydrolysis provides a linear, quantifiable signal proportional to enzyme activity [4].
Synthetic peptide substrates revolutionized enzymology by enabling precise, continuous monitoring of protease activity. Key milestones include:
H-Glu-Ala-Leu-Phe-Gln-pNA exemplifies this evolution—its sequence was optimized from viral polyprotein cleavage sites, synthesized via Fmoc chemistry, and validated as a specific reporter for 3CL protease activity [3] [4].
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